![molecular formula C10H6N4S B14893193 2-((6-Methylimidazo[2,1-b]thiazol-5-yl)methylene)malononitrile](/img/structure/B14893193.png)
2-((6-Methylimidazo[2,1-b]thiazol-5-yl)methylene)malononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6-Methylimidazo[2,1-b]thiazol-5-yl)methylene)malononitrile is a heterocyclic compound that features both imidazole and thiazole rings
Métodos De Preparación
The synthesis of 2-((6-Methylimidazo[2,1-b]thiazol-5-yl)methylene)malononitrile typically involves the reaction of 6-methylimidazo[2,1-b]thiazole with malononitrile under specific conditions. One common method includes the use of a base such as sodium ethoxide in ethanol, which facilitates the condensation reaction between the two components . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
2-((6-Methylimidazo[2,1-b]thiazol-5-yl)methylene)malononitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups within the compound. Common reagents include halogens and alkylating agents.
Aplicaciones Científicas De Investigación
2-((6-Methylimidazo[2,1-b]thiazol-5-yl)methylene)malononitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-((6-Methylimidazo[2,1-b]thiazol-5-yl)methylene)malononitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .
Comparación Con Compuestos Similares
Similar compounds to 2-((6-Methylimidazo[2,1-b]thiazol-5-yl)methylene)malononitrile include other imidazo[2,1-b]thiazole derivatives. These compounds share the imidazole-thiazole core but differ in their substituents, leading to variations in their chemical and biological properties. Examples include:
- 6-Methylimidazo[2,1-b]thiazol-5-yl)methanol
- 6-Methylimidazo[2,1-b]thiazol-5-yl)methanamine
- Imidazo[2,1-b]thiazole derivatives with different alkyl or aryl groups .
Propiedades
Fórmula molecular |
C10H6N4S |
|---|---|
Peso molecular |
214.25 g/mol |
Nombre IUPAC |
2-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]propanedinitrile |
InChI |
InChI=1S/C10H6N4S/c1-7-9(4-8(5-11)6-12)14-2-3-15-10(14)13-7/h2-4H,1H3 |
Clave InChI |
LMAGMQWDQXFSLT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N2C=CSC2=N1)C=C(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S,5aS)-3,5a,9-trimethyl-3a,5,5a,9b-tetrahydronaphtho[1,2-b]furan-2,8(3H,4H)-dione](/img/structure/B14893115.png)


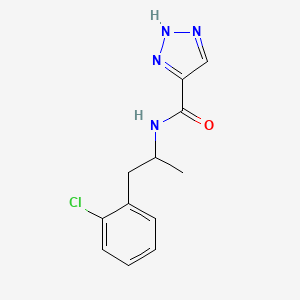
![Cobalt;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;4-methylbenzenesulfonate;hydrate](/img/structure/B14893128.png)
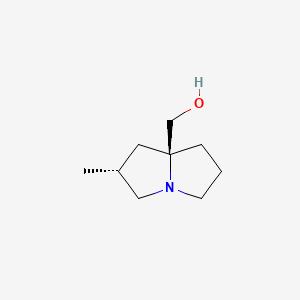
![8-Fluoro-3-iodo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14893131.png)

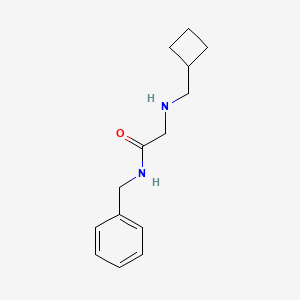


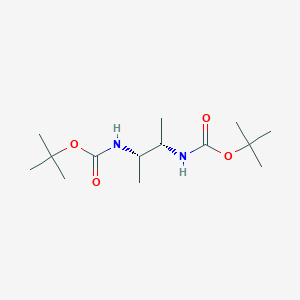
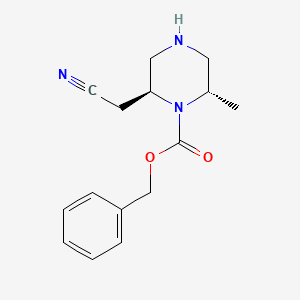
![2-(1,3-benzodioxol-5-yl)-6-(3-bromophenyl)-1-methyl-1H-imidazo[1,2-a]imidazole](/img/structure/B14893161.png)
